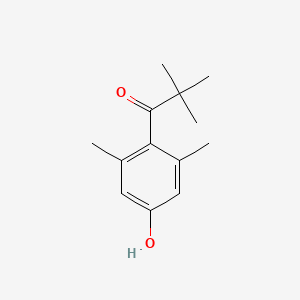

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one

Description

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(4-hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C13H18O2/c1-8-6-10(14)7-9(2)11(8)12(15)13(3,4)5/h6-7,14H,1-5H3 |

InChI Key |

OHDYZHMJWFSCHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)C(C)(C)C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Method 1: Acylation of 2,6-Dimethylphenol

This is one of the most direct methods for synthesizing the compound.

Steps:

- Dissolution : Dissolve 2,6-dimethylphenol in an organic solvent like dichloromethane.

- Addition of Acetylating Agent : Add acetyl chloride or acetylacetone dropwise while maintaining low temperatures (e.g., using an ice bath).

- Reaction Facilitation : Gradually allow the reaction mixture to warm to room temperature to facilitate the acylation reaction.

- Product Isolation :

- Extract the product using ethyl acetate.

- Wash with water and brine to remove impurities.

- Dry over anhydrous sodium sulfate.

- Purification :

Reaction Scheme:

$$

\text{C8H10O} + \text{CH3COCl} \xrightarrow{\text{AlCl}3} \text{C{13}H{18}O2}

$$

Method 2: Oxidative Functionalization

This method involves introducing the hydroxyl group and ketone functionality onto an aromatic precursor.

Steps:

- Starting Material : Use a precursor like methyl-substituted phenols or aromatic ketones.

- Oxidation :

- Employ oxidizing agents such as chromium trioxide or potassium permanganate to introduce the carbonyl group.

- Hydroxylation :

- Use hydroxylating agents like hydrogen peroxide in acidic conditions to add the hydroxyl group at the para-position relative to existing substituents.

- Purification :

Method 3: Friedel-Crafts Alkylation

This method uses Friedel-Crafts conditions to attach the isopropyl group.

Steps:

- Catalyst Setup :

- Dissolve aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

- Reaction :

- Add 4-hydroxy-2,6-dimethylbenzene to the solution.

- Introduce a dimethylpropionyl chloride reagent dropwise under stirring.

- Workup :

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Acylation | Simple and efficient | Requires careful temperature control |

| Oxidative Functionalization | Versatile for functional group addition | May lead to overoxidation |

| Friedel-Crafts Alkylation | High selectivity for desired substitution | Requires strong Lewis acids |

Spectroscopic Characterization

After synthesis, characterization is essential to confirm the structure of the compound:

-

- O–H stretching: ~3200–3600 cm⁻¹

- C=O stretching: ~1700 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

Oxidation: 1-(4-Oxo-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one.

Reduction: 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-ol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

Research indicates that 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one exhibits significant antioxidant activity. This property is crucial in the development of pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have demonstrated its efficacy in scavenging free radicals, which can lead to cellular damage and various health issues such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for developing treatments for inflammatory diseases . This application is particularly relevant in the context of chronic conditions like arthritis and cardiovascular diseases.

Drug Formulation

In drug formulation, this compound can serve as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to enhance the solubility and bioavailability of poorly soluble drugs is being explored in various formulations .

Material Science Applications

Polymer Chemistry

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one is utilized in polymer chemistry as a photoinitiator in UV-curable coatings and inks. Its photochemical properties allow it to initiate polymerization upon exposure to UV light, leading to rapid curing processes that are essential in industrial applications . This application is particularly beneficial in the production of durable coatings for automotive and electronic components.

Composite Materials

The compound has been incorporated into composite materials to enhance mechanical properties. Research shows that adding this hydroxy ketone improves the toughness and impact resistance of thermosetting resins used in construction and automotive industries .

Chemical Synthesis Applications

Synthetic Intermediates

In organic synthesis, 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one serves as an important intermediate for synthesizing more complex organic molecules. Its structural features facilitate various chemical reactions, including Friedel-Crafts acylation and Michael additions . These reactions are fundamental in generating compounds with diverse functionalities for further applications.

Research Chemical

As a research chemical, this compound is often used in laboratories for studying reaction mechanisms and developing new synthetic pathways. Its versatility makes it a valuable tool for chemists exploring novel organic transformations .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Comparison with 1-(2-Iodo-3,4,5,6-tetramethylphenyl)-2,2-dimethylpropan-1-one (CAS 57386-88-6)

Key Observations :

- The iodine-substituted analog exhibits significantly higher molecular weight and lipophilicity (LogP 4.75), which may enhance membrane permeability but reduce aqueous solubility compared to the hydroxy-substituted compound .

Functional Analogs: Opioid Receptor Ligands

Comparison of Opioid Agonist Efficacy

Data from reveals the relative potency and intrinsic activity of mu-opioid agonists in stimulating [³⁵S]GTPγS binding in SH-SY5Y cells :

| Compound | Potency Rank | Intrinsic Activity (Relative to DAMGO) |

|---|---|---|

| Buprenorphine | 1 | Partial agonist (lower efficacy) |

| DAMGO (Full agonist) | 5 | 100% |

| Fentanyl | 6 | Full agonist |

| Morphine | 7 | Full agonist |

Relevance to Target Compound :

- However, its lack of a basic nitrogen (present in most opioids) likely precludes classical opioid activity.

Delta Opioid Receptor Antagonists

| Compound | Effect on Morphine Tolerance/Dependence | Mechanism |

|---|---|---|

| Naltrindole (NTI) | Suppresses tolerance and dependence | Blocks delta-opioid receptors |

| Morphine | Induces tolerance/dependence | Activates mu-opioid receptors |

Hypothetical Comparison :

- Unlike naltrindole, the target compound lacks the indole scaffold or nitrogen-based pharmacophores critical for delta receptor antagonism. Its ketone and phenolic groups suggest divergent biological targets.

Research Implications and Limitations

- Structural Insights : The hydroxy and methyl substituents in the target compound may favor interactions with enzymes or receptors requiring polar and hydrophobic binding pockets.

- Pharmacological Gaps: No direct evidence links the compound to opioid or other receptor systems. Experimental validation (e.g., [³⁵S]GTPγS binding assays or receptor binding studies) is needed to confirm activity .

- Synthetic Utility : The compound’s stability (due to steric hindrance from methyl groups) could make it a valuable intermediate in synthesizing more complex molecules.

Biological Activity

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one, also known as a ketone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a hydroxy group and multiple methyl groups on the phenyl ring. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- CAS Number : 1501320-17-7

Structural Characteristics

The compound features a hydroxy group that enhances its reactivity and potential interactions with biological targets. The presence of the ketone functional group contributes to its diverse chemical behavior, making it a candidate for various synthetic applications.

Antimicrobial Properties

Recent studies suggest that 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one exhibits antimicrobial activity . This property positions it as a promising candidate for further investigation in the pharmaceutical industry. Research indicates that the compound may inhibit the growth of certain bacteria and fungi, although specific mechanisms of action remain to be fully elucidated .

Interaction with Molecular Targets

The compound's unique structural features allow it to interact with various molecular targets within biological systems. For instance, preliminary data indicate that it may modulate enzyme activity or influence signaling pathways related to cell growth and differentiation. Further studies are needed to clarify these interactions and their implications for therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Antimicrobial Effects : A laboratory study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations. The minimum inhibitory concentration (MIC) was determined, showing promising results for potential use in antimicrobial formulations.

- Inhibition of Enzymatic Activity : Another study explored the compound's ability to inhibit certain enzymes involved in metabolic pathways. Results indicated that it could reduce enzyme activity by approximately 50% at a concentration of 10 µM, suggesting a potential role in metabolic regulation .

- Toxicological Assessment : A comprehensive assessment evaluated the toxicological profile of the compound in animal models. Findings suggested low toxicity levels at therapeutic doses, supporting its safety for further development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Similarity |

|---|---|---|

| 4-Hydroxy-2,6-dimethylphenyl thiocyanate | Contains thiocyanate instead of carbonyl | High |

| Elamipretide | Peptide with similar hydroxy group | Moderate |

| 1-(4-Hydroxyphenyl)-3-methylbutan-1-one | Similar phenolic structure | High |

| 3-Hydroxyphenyl)-2-methylpropan-1-one | Similar structure with different substituents | Moderate |

| Cyclopropyl(4-hydroxyphenyl)methanone | Contains cyclopropyl group | Moderate |

This table illustrates how variations in functional groups can influence biological activity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.